3-[(3,5-dinitrobenzoyl)amino]benzoic acid
Overview
Description
3-[(3,5-Dinitrobenzoyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoyl group substituted with two nitro groups at positions 3 and 5, and an amino group attached to another benzoic acid moiety
Scientific Research Applications
3-[(3,5-Dinitrobenzoyl)amino]benzoic acid has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-dinitrobenzoyl)amino]benzoic acid typically involves the nitration of benzoic acid to form 3,5-dinitrobenzoic acid. This is achieved by reacting benzoic acid with nitric acid in the presence of concentrated sulfuric acid . The nitration can also be initiated with 3-nitrobenzoic acid, leading to high yields of approximately 98% . The resulting 3,5-dinitrobenzoic acid is then reacted with an appropriate amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dinitrobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas in the presence of a catalyst, or chemical reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of 3-[(3,5-diaminobenzoyl)amino]benzoic acid.
Mechanism of Action
The mechanism of action of 3-[(3,5-dinitrobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can form derivatives that interact with biological molecules, leading to its applications in medical diagnostics and research.
Comparison with Similar Compounds
3-[(3,5-Dinitrobenzoyl)amino]benzoic acid can be compared with other similar compounds such as:
3,5-Dinitrobenzoic acid: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
3,5-Diaminobenzoic acid: This compound is formed by the reduction of 3,5-dinitrobenzoic acid and has different reactivity due to the presence of amino groups.
4-Nitrobenzoic acid: Another related compound used in similar applications but with different substitution patterns on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and amino groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(3,5-dinitrobenzoyl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O7/c18-13(15-10-3-1-2-8(4-10)14(19)20)9-5-11(16(21)22)7-12(6-9)17(23)24/h1-7H,(H,15,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLXFTBYIZKZQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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